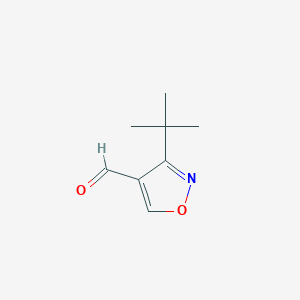

3-Tert-butyl-1,2-oxazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

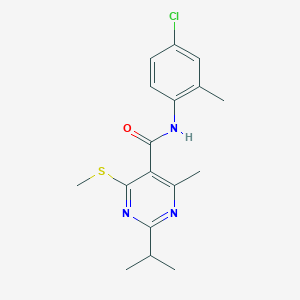

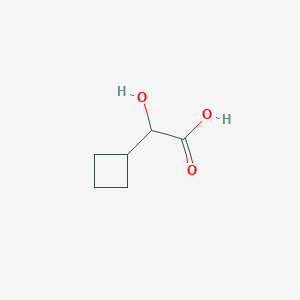

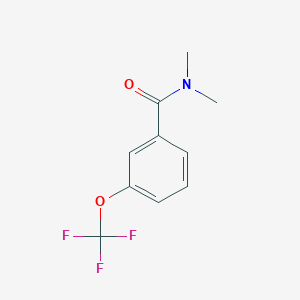

3-Tert-butyl-1,2-oxazole-4-carbaldehyde is a compound that falls within the broader class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring system. The tert-butyl group attached to the third position and the carbaldehyde group at the fourth position make this compound of particular interest due to its potential pharmacological properties and its utility in various chemical syntheses.

Synthesis Analysis

The synthesis of oxazole derivatives, such as this compound, can be achieved through various methods. One efficient approach is the TMSOTf-promoted selective triple consecutive insertions of tert-butyl isocyanide into aldehydes, which yields 4-cyanooxazoles in high yields in a one-pot manner . This method is significant as it provides a route to synthesize oxazole derivatives with critical "CN" and "C-N≡C" moieties, which are valuable in pharmacological research.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be examined using computational techniques such as DFT-B3LYP with a basis set 6-311++G(d,p). This allows for the optimization of the structure, providing insights into bond lengths, bond angles, and vibrational frequencies . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the transformation of 4-amino-5-(tert-butyl-NNO-azoxy)-2-tert-butyl-2H-1,2,3-triazole 1-oxide into different compounds under acidic conditions demonstrates the reactivity of oxazole-related structures . Additionally, the dimerization of 1,2,4-triazole-3-carbaldehydes in the solid state to form carbonyl-free hemiaminals indicates the propensity of such compounds to participate in unique chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the polarizabilities, first-order hyperpolarizabilities, and dipole moments of carbazole-linked phenothiazine derivatives suggest potential applications in the preparation of non-linear optical (NLO) crystals . The crystal structures of related triazole derivatives also provide insights into the intermolecular interactions that could influence the physical properties of oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Studies

Research on similar compounds like 2-tert-butyl-4-methyl-3-(4-tolylsulfonyl)-1,3-oxazolidine-4-carbaldehyde has contributed to understanding the crystal structures of enantiomeric compounds, which is crucial in the field of crystallography and material science. The study of these compounds' crystal structures helps in comprehending their physical and chemical properties (Flock et al., 2006).

Photophysical and Electrochemical Applications

Tert-butyl-substituted carbaldehydes have been used in synthesizing photophysically interesting compounds. For instance, tert-butyl-1,3-dimethylpyrene 5-carbaldehyde has been utilized to produce alkynyl-functionalized pyrene derivatives. These compounds show potential for optoelectronic applications, such as in organic light-emitting devices (OLEDs), highlighting their significance in advanced material science (Hu et al., 2013).

Synthetic Chemistry Applications

The tert-butyl group in compounds like 3-Tert-butyl-1,2-oxazole-4-carbaldehyde plays a vital role in synthetic chemistry. For example, the synthesis and thermolysis of 5-azido-4-formyloxazoles, which are derivatives of similar compounds, have been studied to understand their stability and reactivity. These findings are important in developing new synthetic pathways in organic chemistry (L'abbé et al., 1993).

Catalysis and Multicomponent Reactions

Compounds containing the tert-butyl group, like this compound, are used in multicomponent reactions. For example, cerium(III) triflate-catalyzed reactions involving tert-butyl isocyanide have been developed to assemble triazole-oxazole derivatives. Such reactions are valuable in medicinal chemistry for creating structurally diverse and potentially bioactive molecules (Cao et al., 2020).

Applications in Asymmetric Synthesis

N-tert-Butanesulfinyl aldimines, closely related to tert-butyl-substituted carbaldehydes, are used in asymmetric synthesis of amines. This process is important in creating chiral compounds, which have significant applications in pharmaceuticals and agrochemicals (Ellman et al., 2002).

Safety and Hazards

- Precautionary Statements : Handle with care (P261, P264, P271, P280). In case of contact, rinse eyes and skin thoroughly (P302+P352, P304+P340, P305+P351+P338). Seek medical attention if irritation persists (P332+P313, P337+P313). Store away from incompatible materials (P403+P233, P405). Dispose of properly (P501) .

Eigenschaften

IUPAC Name |

3-tert-butyl-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCNXECVBKLOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1521395-16-3 |

Source

|

| Record name | 3-tert-butyl-1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)